2-Bromo-1,1-dichloroethylene 2-Bromo-1,1-dichloroethylene
Brand Name: Vulcanchem
CAS No.: 5870-61-1
VCID: VC18127163
InChI: InChI=1S/C2HBrCl2/c3-1-2(4)5/h1H
SMILES:
Molecular Formula: C2HBrCl2
Molecular Weight: 175.84 g/mol

2-Bromo-1,1-dichloroethylene

CAS No.: 5870-61-1

Cat. No.: VC18127163

Molecular Formula: C2HBrCl2

Molecular Weight: 175.84 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-1,1-dichloroethylene - 5870-61-1

Specification

CAS No. 5870-61-1
Molecular Formula C2HBrCl2
Molecular Weight 175.84 g/mol
IUPAC Name 2-bromo-1,1-dichloroethene
Standard InChI InChI=1S/C2HBrCl2/c3-1-2(4)5/h1H
Standard InChI Key OEKZZIRTAIOPIP-UHFFFAOYSA-N
Canonical SMILES C(=C(Cl)Cl)Br

Introduction

Chemical Identity and Structural Characteristics

2-Bromo-1,1-dichloroethylene, systematically named as ethene substituted with bromine and two chlorine atoms at the 1 and 1 positions, is a halogenated derivative of ethylene. Its structure features a double bond between the two carbon atoms, with bromine and chlorine atoms attached to the same carbon (Figure 1) . The compound’s exact mass is 173.864 g/mol, and its logP value of 2.6578 indicates moderate lipophilicity . The index of refraction is 1.542, reflecting its interaction with light in the liquid state .

Table 1: Physicochemical Properties of 2-Bromo-1,1-dichloroethylene

PropertyValue
CAS Number5870-61-1
Molecular FormulaC2HBrCl2\text{C}_2\text{HBrCl}_2
Molecular Weight175.84 g/mol
Density1.934 g/cm³
Boiling Point108.9°C at 760 mmHg
Flash Point19.4°C
LogP2.6578
Index of Refraction1.542

The compound’s hazard classification (UN 2810, Hazard Class 6.1(b)) underscores its toxicity, necessitating careful handling to avoid inhalation or dermal exposure .

Analytical Methods and Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC using the Newcrom R1 column has been validated for analyzing 2-bromo-1,1-dichloroethylene . The mobile phase comprises acetonitrile, water, and phosphoric acid, optimized for sharp peak resolution (Figure 2) . For mass spectrometry (MS) compatibility, phosphoric acid is replaced with formic acid to avoid ion suppression . The method is scalable for preparative isolation, with 3 µm particle columns enabling ultra-performance liquid chromatography (UPLC) for rapid analysis .

Table 2: HPLC Conditions for 2-Bromo-1,1-dichloroethylene Analysis

ParameterSpecification
ColumnNewcrom R1
Mobile PhaseAcetonitrile:Water:H₃PO₄
Particle Size5 µm (3 µm for UPLC)
DetectionUV-Vis or MS
ApplicationsImpurity isolation, pharmacokinetics

Spectroscopic Techniques

While the provided sources lack detailed spectroscopic data, analogous halogenated ethylenes are typically characterized using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The bromine and chlorine atoms would produce distinct splitting patterns in 1H^{1}\text{H}-NMR and characteristic absorption bands in IR spectra.

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